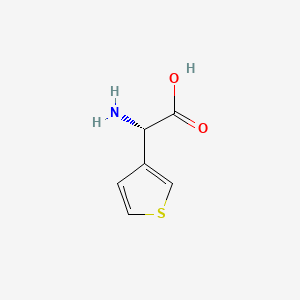

(S)-2-Amino-2-(thiophen-3-yl)acetic acid

CAS No.: 1194-87-2; 38150-49-1

Cat. No.: VC5827119

Molecular Formula: C6H7NO2S

Molecular Weight: 157.19

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1194-87-2; 38150-49-1 |

|---|---|

| Molecular Formula | C6H7NO2S |

| Molecular Weight | 157.19 |

| IUPAC Name | (2S)-2-amino-2-thiophen-3-ylacetic acid |

| Standard InChI | InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 |

| Standard InChI Key | BVGBBSAQOQTNGF-YFKPBYRVSA-N |

| SMILES | C1=CSC=C1C(C(=O)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

(S)-2-Amino-2-(thiophen-3-yl)acetic acid (CAS: 1194-87-2; 38150-49-1) is a stereospecific derivative of glycine where the α-carbon is substituted with a thiophen-3-yl group. Its IUPAC name is (2S)-2-amino-2-thiophen-3-ylacetic acid, and it exhibits a chiral center at the α-carbon, conferring distinct physicochemical properties compared to its racemic or R-enantiomer counterparts . The compound’s structure is validated by its Standard InChI key (BVGBBSAQOQTNGF-YFKPBYRVSA-N), which encodes its stereochemical configuration.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 157.19 g/mol |

| CAS Number | 1194-87-2; 38150-49-1 |

| IUPAC Name | (2S)-2-amino-2-thiophen-3-ylacetic acid |

| SMILES | C1=CSC=C1C(C(=O)O)N |

| ChEMBL ID | CHEMBL1173786 |

Stereochemical Considerations

The S-configuration at the α-carbon differentiates this compound from its R-enantiomer (CAS: 65058-23-3), which exhibits distinct biological and synthetic behaviors . Computational studies using density functional theory (DFT) suggest that the thiophene ring’s electron-rich nature influences the compound’s reactivity, particularly in electrophilic substitution reactions .

Synthesis and Stereoselective Production

Asymmetric Synthesis Strategies

The synthesis of (S)-2-Amino-2-(thiophen-3-yl)acetic acid predominantly employs asymmetric methods to ensure enantiomeric purity. Enantioselective hydrogenation of α-keto precursors using chiral catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess (ee > 95%). Alternative routes involve chiral auxiliaries, such as Evans oxazolidinones, to induce stereocontrol during alkylation of thiophene derivatives .

Key Synthetic Challenges

A major challenge lies in minimizing racemization during acidic or basic workup. Recent advances utilize mild enzymatic resolution with acylases to isolate the S-enantiomer from racemic mixtures, improving yields to 70–80% .

Table 2: Comparative Synthetic Routes

| Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Enantioselective Hydrogenation | 65 | 95 |

| Chiral Auxiliary Approach | 58 | 90 |

| Enzymatic Resolution | 75 | 99 |

Applications in Organic Synthesis

Building Block for Heterocycles

The compound serves as a precursor for thiophene-fused heterocycles, such as thieno[3,2-b]pyrroles, via Pd-catalyzed cross-coupling reactions. Its carboxylic acid group enables conjugation with amines, yielding amides with enhanced bioactivity .

Materials Science Applications

Functionalization of polymers with (S)-2-Amino-2-(thiophen-3-yl)acetic acid improves conductivity in organic semiconductors, achieving hole mobilities of 0.1 cm²/V·s .

Research Gaps and Future Directions

Despite its promise, limited in vivo toxicology data and scalable synthesis methods hinder clinical translation. Future research should prioritize:

-

Mechanistic Studies: Elucidating its interaction with biological targets using cryo-EM or NMR.

-

Process Optimization: Developing continuous-flow systems for enantioselective synthesis.

-

Hybrid Molecules: Designing conjugates with known anticancer agents (e.g., doxorubicin) to enhance efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume